molecular formula C19H20N4O3S B2938240 N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2,5-dimethylbenzenesulfonamide CAS No. 1798623-18-3

N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2,5-dimethylbenzenesulfonamide

Cat. No.: B2938240
CAS No.: 1798623-18-3
M. Wt: 384.45
InChI Key: LRDYRJCOPVGVBP-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups and structural motifs, including a furan ring, an imidazole ring, a pyrazole ring, and a benzenesulfonamide group .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. For example, the furan ring might be introduced via a palladium-catalyzed coupling reaction .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these functional groups and the bonds between them. Techniques such as infrared spectroscopy (IR) and nuclear magnetic resonance (NMR) could be used to confirm the structure .


Chemical Reactions Analysis

The reactivity of this compound would depend on its functional groups. For example, the imidazole ring is a common motif in biologically active compounds and is known to participate in various chemical reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties such as solubility, melting point, and stability would depend on the functional groups present in the molecule .

Scientific Research Applications

Synthesis and Antimicrobial Activity

A study by Idhayadhulla, Kumar, and Abdul (2012) synthesized new series of pyrazole and imidazole derivatives, including structures similar to the compound , and screened them for antimicrobial activity. These derivatives showed promise as antimicrobial agents, indicating the potential of N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2,5-dimethylbenzenesulfonamide in related applications (Idhayadhulla, Kumar, & Abdul, 2012).

Anticancer and Anti-HCV Activities

Küçükgüzel et al. (2013) synthesized celecoxib derivatives, demonstrating potential anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. This indicates the potential therapeutic applications of this compound in treating various conditions, including cancer and hepatitis C (Küçükgüzel et al., 2013).

Synthesis of Heterocyclic Compounds

Cui, Zhu, Li, and Cao (2018) reported on a metal-free three-component domino reaction for synthesizing sulfonylated furan or imidazo[1,2-a]pyridine derivatives. This work highlights the versatility of this compound in synthesizing a range of heterocyclic compounds with potential biological activities (Cui, Zhu, Li, & Cao, 2018).

Potential as COX-2 Inhibitors

Hassan (2014) utilized a similar compound as a precursor in synthesizing various heterocyclic compounds containing a sulfonamide moiety, designed to act as COX-2 inhibitors. This suggests the role of this compound in developing anti-inflammatory drugs (Hassan, 2014).

Antiprotozoal Agents

Ismail, Brun, Wenzler, Tanious, Wilson, and Boykin (2004) synthesized and evaluated dicationic imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines for their antiprotozoal activity. This study underscores the compound's potential application in developing treatments for protozoal infections (Ismail et al., 2004).

Mechanism of Action

Mode of Action

Based on its structural similarity to other compounds, it may interact with its targets through non-covalent interactions such as hydrogen bonding, pi-stacking, and van der waals forces .

Biochemical Pathways

Without specific target identification, it’s challenging to determine the exact biochemical pathways affected by the compound. Given its structural features, it’s plausible that it could influence a variety of biochemical pathways .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound are currently unknown. These properties are crucial for understanding the compound’s bioavailability, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Action Environment

Environmental factors can significantly influence the compound’s action, efficacy, and stability. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with its targets. Specific details about how these factors influence the action of this compound are currently unknown .

Safety and Hazards

The safety and hazards associated with this compound would depend on its reactivity and biological activity. Proper precautions should be taken when handling it .

Future Directions

Future research could focus on optimizing the synthesis of this compound, studying its reactivity, investigating its potential uses, and assessing its safety .

Properties

IUPAC Name

N-[2-[6-(furan-2-yl)imidazo[1,2-b]pyrazol-1-yl]ethyl]-2,5-dimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O3S/c1-14-5-6-15(2)18(12-14)27(24,25)20-7-8-22-9-10-23-19(22)13-16(21-23)17-4-3-11-26-17/h3-6,9-13,20H,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRDYRJCOPVGVBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)S(=O)(=O)NCCN2C=CN3C2=CC(=N3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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